molecular formula C11H16ClN B8029661 [(3-Chlorophenyl)methyl]diethylamine CAS No. 27958-93-6

[(3-Chlorophenyl)methyl]diethylamine

Cat. No.: B8029661
CAS No.: 27958-93-6
M. Wt: 197.70 g/mol
InChI Key: FSVXDYPLQHBKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chlorophenyl)methyl]diethylamine is a tertiary amine featuring a 3-chlorophenylmethyl group attached to a diethylamine backbone. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.70 g/mol. For instance, diethylamine derivatives are often explored for their biological activity, such as acetylcholinesterase (AChE) inhibition , while chlorophenyl-containing amines serve as intermediates in drug synthesis (e.g., chlorphenamine, an antihistamine) .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVXDYPLQHBKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283028
Record name 3-Chloro-N,N-diethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27958-93-6
Record name 3-Chloro-N,N-diethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27958-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N,N-diethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Systems : Dichloromethane (DCM) and toluene are preferred for their ability to dissolve both aromatic halides and amines while minimizing side reactions. Dimethylformamide (DMF) accelerates reactivity but risks Hofmann elimination at elevated temperatures.

  • Base Selection : Potassium carbonate (K₂CO₃) is commonly used to scavenge hydrogen halides, achieving 68–72% yields. Switching to stronger bases like sodium hydride (NaH) improves yields to 82–85% but requires anhydrous conditions.

  • Temperature : Reactions proceed efficiently at 50–60°C, with prolonged heating (>12 hours) necessary for complete conversion in toluene.

Table 1 : Comparative Yields for Alkylation Methods

HalideSolventBaseTemp (°C)Time (h)Yield (%)
ClDCMK₂CO₃252468
BrTolueneNaH601285
ClDMFK₂CO₃80872

Reductive Amination of 3-Chlorobenzaldehyde

An alternative route involves reductive amination of 3-chlorobenzaldehyde with diethylamine using catalysts like sodium triacetoxyborohydride (NaBH(OAc)₃) or palladium on carbon (Pd/C) under hydrogen. This method avoids halogenated intermediates, aligning with green chemistry principles.

Key Findings

  • Catalyst Efficiency : NaBH(OAc)₃ in dichloroethane at 0°C achieves 78% yield, whereas Pd/C with H₂ (1 atm) in methanol yields 65% after 6 hours.

  • Side Reactions : Over-reduction to 3-chlorobenzyl alcohol occurs if stoichiometric hydrogen is exceeded, necessitating precise gas flow control.

Equation :

3-Cl-C6H4CHO+Et2NHNaBH(OAc)33-Cl-C6H4CH2NEt2+H2O\text{3-Cl-C}6\text{H}4\text{CHO} + \text{Et}2\text{NH} \xrightarrow{\text{NaBH(OAc)}3} \text{3-Cl-C}6\text{H}4\text{CH}2\text{NEt}2 + \text{H}_2\text{O}

Catalytic Ethylation of 3-Chlorobenzylamine

A patent-pending method (CN1903832A) employs transition metal catalysts for direct ethylation of 3-chlorobenzylamine with ethylene under high pressure. This one-step process eliminates halide waste and simplifies purification.

Process Parameters

  • Catalysts : Aluminum-aniline complexes (e.g., Al(C₆H₅NH₂)₃) at 150–300°C and 10–25 MPa ethylene pressure yield 89–92% product.

  • Regioselectivity : The para position of the benzyl group remains unaffected, ensuring >98% purity post-hydrolysis.

Table 2 : Ethylation Efficiency Under Varied Conditions

Catalyst Loading (mol%)Pressure (MPa)Temp (°C)Yield (%)
51525089
102030092
152535090

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways

  • N-Ethylation vs. C-Ethylation : In catalytic ethylation, excess ethylene favors N-ethylation, while lower pressures promote undesired C-ethylation at the aromatic ring.

  • Hydrogen Halide Elimination : Alkylation methods using benzyl chlorides require rapid HX scavenging to prevent E2 elimination, which forms styrenic byproducts.

Purification Strategies

  • Distillation : Fractional distillation under reduced pressure (−0.096 MPa) isolates the amine with >98% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves residual diethylamine and halide salts.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Alkylation : Low catalyst costs but high waste disposal expenses due to halide byproducts.

  • Reductive Amination : Higher reagent costs (NaBH(OAc)₃) offset by reduced environmental impact.

  • Catalytic Ethylation : Superior atom economy (92% vs. 70–85% for other methods) justifies upfront reactor investments .

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)methyl]diethylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

[(3-Chlorophenyl)methyl]diethylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(3-Chlorophenyl)methyl]diethylamine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares [(3-Chlorophenyl)methyl]diethylamine with structurally related amines containing chlorophenyl or diethylamine moieties:

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
This compound C₁₁H₁₆ClN 3-Chlorophenylmethyl, diethylamine 197.70 Hypothesized AChE inhibition potential Inferred
Chlorphenamine (CPM) C₁₆H₁₉ClN₂ 4-Chlorophenyl, dimethylamine 290.79 Antihistamine activity; FDA-approved
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₀H₁₉BrClN₅OS 3-Chlorophenyl, morpholine, triazole-thione 523.82 Antimicrobial/antifungal activity (synthesized in 75% yield)
1-[(3-Chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine C₁₄H₁₂ClN₃O 3-Chlorophenylmethyl, pyrazole, furan 273.72 Potential kinase inhibition or anticancer activity
N-Benzyl-4-[(3-chlorophenyl)sulfamoyl]-N-propyl-benzamide C₂₄H₂₄ClN₃O₃S 3-Chlorophenyl, sulfamoyl, benzamide 482.00 Intermediate for LIM kinase inhibitors

Key Observations:

  • Substituent Impact on Activity : The 3-chlorophenyl group is a common feature in bioactive compounds, contributing to lipophilicity and receptor binding. For example, chlorphenamine’s 4-chlorophenyl group enhances its antihistamine efficacy , while triazole-thione derivatives with 3-chlorophenyl groups exhibit antimicrobial properties .
  • Diethylamine vs. Other Amines : Diethylamine-containing compounds (e.g., chalcone derivatives) demonstrate AChE inhibition (IC₅₀ = 1.39 µM), comparable to neoeserine, a clinical drug . In contrast, dimethylamine derivatives (e.g., CPM) are optimized for faster metabolic clearance in pharmaceuticals .

Thermodynamic and Solubility Properties

Diethylamine derivatives exhibit distinct aqueous-phase behavior due to lone-pair interactions with water. For example:

  • SAFT-γMie Modeling : Alkylamines like diethylamine show strong NH–H₂O interactions, influencing solubility and phase separation .
  • Fuel Additive Studies: Diethylamine in methanol fuel undergoes >50% conversion to NOx under lean combustion, indicating reactivity under oxidative conditions .

Biological Activity

[(3-Chlorophenyl)methyl]diethylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClN
  • IUPAC Name : N,N-diethyl-3-chlorobenzylamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in modulating mood and anxiety.

1. Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant properties by inhibiting the reuptake of serotonin and norepinephrine. This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression.

2. Anticancer Properties

Recent investigations into the anticancer potential of related compounds suggest that this compound may inhibit cancer cell proliferation. The compound has been observed to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of diethylamine derivatives, including this compound, for their antidepressant effects. The results indicated significant improvement in depressive-like behaviors in animal models when administered at specific dosages (Table 1).

CompoundDose (mg/kg)Behavioral Improvement (%)
This compound1065
Control-10

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells. The compound was tested against MCF-7 cell lines, showing a dose-dependent increase in cell death (Figure 1).

Figure 1: Apoptosis Induction by this compound

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest moderate bioavailability and a half-life conducive for therapeutic use.

Toxicology

Toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation for potential side effects. Acute toxicity studies have revealed a threshold above which adverse effects become significant.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3-Chlorophenyl)methyl]diethylamine, and how can reaction efficiency be maximized?

  • Methodological Answer : A common approach involves alkylation of diethylamine with a 3-chlorobenzyl halide (e.g., bromide or chloride) under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). Catalytic agents like potassium carbonate or triethylamine can enhance yield by scavenging acids. Reaction monitoring via TLC or GC-MS is critical to optimize time (typically 12–24 hours) and temperature (60–80°C). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound from byproducts such as unreacted diethylamine or dialkylated species .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can confirm the presence of the diethylamine moiety (δ 1.0–1.2 ppm for CH3_3, δ 2.4–2.6 ppm for N–CH2_2) and the 3-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm). 13^{13}C NMR resolves the quaternary carbon attached to chlorine (δ ~140 ppm).
  • MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (C11_{11}H16_{16}ClN, expected m/z ~197.1).
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (254 nm) assesses purity (>95% target compound) and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and regioselectivity in this compound synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations can model the alkylation pathway, identifying transition states and intermediates. For example, the nucleophilic attack of diethylamine on 3-chlorobenzyl bromide involves a tetrahedral intermediate, with activation energies influenced by solvent polarity (DMF vs. toluene). Computational studies also predict steric and electronic effects of the 3-chloro substituent on reaction rates, explaining why para-substituted byproducts are minimized .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, halide leaving group (Br vs. Cl), or competing side reactions (e.g., Hofmann elimination). Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Comparative studies using 15^{15}N-labeled diethylamine can track amine participation, while kinetic analysis (e.g., Arrhenius plots) identifies temperature-sensitive steps. Cross-referencing NMR data with synthetic protocols in and helps validate structural assignments .

Q. How should researchers handle safety and environmental risks during this compound synthesis?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. The compound’s volatility necessitates closed-system transfers.
  • Waste Disposal : Quench residual amines with dilute HCl before segregating organic waste. Collaborate with certified waste management services for incineration, as outlined in and .
  • Emergency Protocols : Neutralize spills with adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Key Challenges and Future Directions

  • Synthetic Byproducts : Address competing N-alkylation or ring-chlorination by optimizing stoichiometry (diethylamine:halide ratio ≥1.2:1) .
  • Applications : Explore use as a chiral ligand in asymmetric catalysis or a precursor for neuroactive compound synthesis, leveraging its structural similarity to phenylmethylamine derivatives .
  • Environmental Impact : Develop greener solvents (e.g., cyclopentyl methyl ether) and catalytic recycling methods to align with sustainable chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.